N-ethyl-2,2-dimethyloxan-4-amine hydrochloride
Description
Properties
IUPAC Name |
N-ethyl-2,2-dimethyloxan-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-4-10-8-5-6-11-9(2,3)7-8;/h8,10H,4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDKBQAVSUUAHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCOC(C1)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 2,2-Dimethyloxane Ring
- Starting Materials: Typically, 2,2-dimethyl-1,3-propanediol or related diols serve as precursors.
- Cyclization: Acid-catalyzed cyclization under controlled acidic conditions (e.g., using p-toluenesulfonic acid or sulfuric acid) promotes intramolecular ether formation, yielding the 2,2-dimethyltetrahydropyran ring.
- Reaction Conditions: The reaction is usually conducted under reflux in anhydrous solvents such as toluene or benzene with azeotropic removal of water to drive the equilibrium toward ring closure.
Introduction of the Amine Group at the 4-Position
- Approach: Reductive amination is the preferred method to introduce the amine functionality at the 4-position.
- Intermediate: The corresponding ketone or aldehyde at the 4-position (e.g., 2,2-dimethyloxan-4-one) is reacted with ammonia or a primary amine.
- Reagents: Sodium cyanoborohydride (NaBH3CN) is commonly used as a mild reducing agent to convert the imine intermediate to the amine.
- Alternative: Catalytic hydrogenation (H2 gas with Pd/C or Raney Ni catalyst) can also be employed.
- Conditions: Typically performed in methanol or ethanol at ambient to slightly elevated temperatures (25–50°C).
N-Ethylation of the Amine
- Method: Alkylation of the primary amine with ethyl halides (e.g., ethyl bromide or ethyl iodide) or ethyl tosylate.
- Reagents and Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., dimethylformamide or acetonitrile).
- Alternative: Reductive alkylation using acetaldehyde and a reducing agent (e.g., NaBH3CN) can also be employed to selectively introduce the ethyl group on the nitrogen.
Formation of the Hydrochloride Salt
- Procedure: The free base N-ethyl-2,2-dimethyloxan-4-amine is treated with hydrochloric acid, typically as anhydrous HCl gas or concentrated aqueous HCl.
- Conditions: The reaction is performed at low temperature (0–5°C) to avoid side reactions.
- Isolation: The hydrochloride salt precipitates out and can be collected by filtration and dried under vacuum.
Summary Table of Preparation Steps
| Step | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Acid-catalyzed cyclization | 2,2-Dimethyl-1,3-propanediol | Acid catalyst (p-TsOH), reflux, azeotropic removal of water | 2,2-Dimethyltetrahydropyran (oxane) ring |
| 2 | Reductive amination | 2,2-Dimethyloxan-4-one | NH3 or primary amine, NaBH3CN or H2/Pd-C, MeOH, 25–50°C | 2,2-Dimethyloxan-4-amine |
| 3 | N-Ethylation | 2,2-Dimethyloxan-4-amine | Ethyl halide, base (K2CO3), DMF, RT | N-ethyl-2,2-dimethyloxan-4-amine |
| 4 | Salt formation | N-ethyl-2,2-dimethyloxan-4-amine | HCl (gas or aqueous), 0–5°C | N-ethyl-2,2-dimethyloxan-4-amine hydrochloride |
Research Findings and Optimization Insights
- Yield Optimization: Maintaining strict temperature control during reductive amination and alkylation steps improves selectivity and yield, minimizing side products such as over-alkylated amines or ring-opened derivatives.
- Catalyst Selection: Pd/C catalysts exhibit high activity and selectivity for hydrogenation steps; Raney Ni is an economical alternative but requires careful handling.
- Purification: Crystallization of the hydrochloride salt from ethanol or isopropanol yields high purity product suitable for further applications.
- Continuous Flow Synthesis: Emerging industrial methods utilize continuous flow reactors to improve reaction control, scalability, and safety, especially for reductive amination and alkylation steps.
Analytical Characterization (Supporting Preparation)
Key analytical techniques used to confirm structure and purity during and after synthesis include:
| Technique | Purpose | Typical Observations |
|---|---|---|
| ¹H NMR | Structural confirmation | Signals for methyl groups (~1.2 ppm), oxane ring protons (3.5–4.5 ppm), N-ethyl protons (2.5–3.5 ppm) |
| ¹³C NMR | Carbon environment analysis | Peaks for methyl carbons (~25 ppm), ring carbons (60–75 ppm) |
| IR Spectroscopy | Functional group identification | N-H stretch (~3300 cm⁻¹), C-O stretch (~1050–1150 cm⁻¹) |
| Mass Spectrometry (ESI-MS) | Molecular weight confirmation | Molecular ion peak at m/z ~158 [M+H]+ for free base; salt form shows corresponding adducts |
| Melting Point | Purity assessment | Sharp melting point consistent with hydrochloride salt |
Chemical Reactions Analysis
N-ethyl-2,2-dimethyloxan-4-amine hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
N-ethyl-2,2-dimethyloxan-4-amine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-ethyl-2,2-dimethyloxan-4-amine hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biochemical effects . The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through its chemical interactions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion compare N-ethyl-2,2-dimethyloxan-4-amine hydrochloride with three analogous compounds derived from the evidence:
Key Comparisons
Structural Complexity and Functional Groups The target compound and 2,2-dimethyloxan-4-amine hydrochloride share the oxane backbone but differ in amine substitution: the former has an ethylamine group, while the latter has a primary amine. This difference likely impacts solubility and reactivity, as the ethyl group increases hydrophobicity . (1-Cyclopropylcyclobutyl)methanamine hydrochloride features a strained bicyclic structure (cyclopropane fused to cyclobutane), which may confer unique conformational rigidity compared to the oxane-based compounds. Such strain could influence metabolic stability or binding affinity in drug design . 2-(2-Aminophenoxy)propanenitrile diverges entirely with an aromatic aminophenoxy group and a nitrile moiety. The nitrile group’s electron-withdrawing nature may alter acidity or reactivity relative to the aliphatic amines in the other compounds .
The ethyl substitution in the target compound would require additional steps, such as alkylation of a primary amine precursor .
Physicochemical Properties
- Molecular Weight and Solubility : The target compound’s higher molecular weight (~193.67 vs. 165.66 for 2,2-dimethyloxan-4-amine hydrochloride) suggests reduced aqueous solubility, a common trade-off for enhanced lipophilicity in drug candidates.
- Stability : The oxane ring in the target compound and 2,2-dimethyloxan-4-amine hydrochloride likely confers greater stability compared to the strained bicyclic system in (1-cyclopropylcyclobutyl)methanamine hydrochloride, which may be prone to ring-opening reactions .
Research Findings and Implications
- Synthetic Challenges : The ethyl substitution in the target compound may complicate synthesis compared to simpler analogs, requiring optimized alkylation or protection-deprotection strategies .
Biological Activity
N-ethyl-2,2-dimethyloxan-4-amine hydrochloride is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C9H19ClN2O
- Molecular Weight: 194.71 g/mol
The compound is synthesized through the reaction of 2,2-dimethyloxan-4-amine with ethyl chloride followed by treatment with hydrochloric acid to form the hydrochloride salt. This synthesis pathway highlights its potential as a building block in organic synthesis and drug development.
Mechanism of Action:
this compound interacts with specific molecular targets, potentially modulating the activity of enzymes or receptors involved in various biochemical pathways. Preliminary studies suggest it may influence neurotransmitter systems or inflammatory pathways, although detailed mechanisms remain under investigation.
Pharmacological Potential
Research indicates that this compound may exhibit a range of biological activities:
-
Neuroactive Properties:
- It is hypothesized to affect neurotransmitter release or reuptake, which could have implications for neurological disorders.
-
Anti-inflammatory Effects:
- The compound may inhibit cyclooxygenase (COX) enzymes, thereby affecting the arachidonic acid pathway and reducing inflammation.
-
Antimicrobial Activity:
- Some studies suggest potential antimicrobial properties, although further research is needed to confirm these effects.
Case Studies and Research Findings
A review of recent literature reveals several key findings regarding the biological activity of this compound:
Toxicological Profile
Toxicity studies have indicated that this compound can lead to significant adverse effects at elevated doses:
- Acute Toxicity:
- Chronic Exposure:
Q & A
Q. What synthetic routes are most effective for preparing N-ethyl-2,2-dimethyloxan-4-amine hydrochloride, and what purification challenges arise?
Methodological Answer: The synthesis likely involves a multi-step approach:
Ring Formation : Construct the tetrahydropyran (oxan) ring via acid-catalyzed cyclization of a diol precursor.
Amine Functionalization : Introduce the ethyl and dimethyl groups via reductive amination or alkylation. For example, reacting the oxan-4-amine intermediate with ethyl iodide in the presence of a base like potassium carbonate.
Salt Formation : Treat the free base with hydrochloric acid to form the hydrochloride salt.
Q. Critical Purification Steps :
- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to isolate the hydrochloride salt.
- Chromatography : Normal-phase silica gel chromatography may resolve unreacted starting materials or by-products.
- Drying : Vacuum drying at 40–50°C ensures removal of residual solvents.
Q. Challenges :
Q. Which spectroscopic techniques are optimal for structural elucidation and purity assessment?
Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm the oxan ring (δ 3.5–4.0 ppm for oxygenated CH₂ groups) and amine substitution (δ 2.2–3.0 ppm for N-ethyl and dimethyl groups) .
- DEPT-135 : Differentiates CH₃, CH₂, and CH groups in the dimethyl and ethyl substituents.
- Mass Spectrometry (MS) :
- ESI-MS : Verify the molecular ion peak ([M+H]⁺ for C₉H₂₀ClNO, expected m/z ~ 202.1).
- HPLC :
- Use a C18 column with a mobile phase (e.g., 0.1% TFA in acetonitrile/water) to assess purity ≥98% .
Validation : Cross-reference spectral data with computational tools (e.g., ChemDraw simulations) to resolve ambiguities.
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?
Methodological Answer :
- Systematic Solubility Profiling :
- Prepare saturated solutions in water, ethanol, DMSO, and dichloromethane at 25°C.
- Quantify solubility via gravimetric analysis or UV-Vis spectroscopy (λmax ~255 nm for amine hydrochlorides) .
- Data Reconciliation :
Q. Common Pitfalls :
- Oxidative degradation in DMSO at elevated temperatures may skew results.
Q. What experimental designs are suitable for investigating the compound’s stability under varying storage conditions?
Methodological Answer :
- Accelerated Stability Studies :
- Thermal Stress : Store samples at 40°C, 60°C, and 80°C for 1–4 weeks.
- Humidity Stress : Expose to 75% relative humidity (RH) using saturated NaCl solutions.
- Light Exposure : Use ICH Q1B guidelines for photostability testing.
- Analytical Endpoints :
- HPLC-PDA : Detect degradation products (e.g., oxidized amines or ring-opened species).
- Karl Fischer Titration : Monitor moisture uptake.
Q. Key Findings :
- Hydrochloride salts generally exhibit better thermal stability than free bases but may deliquesce at high humidity .
Q. How can researchers address discrepancies in biological activity data caused by impurity profiles?
Methodological Answer :
- Impurity Identification :
- Dose-Response Calibration :
- Use ultra-pure batches (≥99%) to establish baseline activity in cell-based assays (e.g., receptor binding studies).
Q. Mitigation Strategies :
- Optimize synthetic routes to minimize N-oxide or quaternary ammonium salt formation .
Q. What computational methods can predict the compound’s physicochemical properties for formulation studies?
Methodological Answer :
- In Silico Tools :
- logP Prediction : Use MarvinSketch or ACD/Labs to estimate partition coefficients (expected logP ~1.5–2.0).
- pKa Determination : Predict the amine’s basicity (pKa ~8.5–9.5 for aliphatic amines) .
- Molecular Dynamics (MD) Simulations :
- Model solubility behavior in lipid bilayers for drug delivery applications.
Validation : Compare predictions with experimental data from HPLC logk₀ measurements .
Data Analysis and Reproducibility
Q. How should researchers interpret conflicting NMR data for the oxan ring conformation?
Methodological Answer :
- Conformational Analysis :
- NOESY/ROESY : Identify through-space correlations between axial/equatorial protons.
- DFT Calculations : Optimize ring geometry (chair vs. boat) using Gaussian or ORCA software.
- Temperature-Dependent NMR :
Resolution : Chair conformations dominate for 2,2-dimethyl-substituted oxan rings, with equatorial N-ethyl groups minimizing steric strain.
Q. What statistical approaches are recommended for analyzing dose-response variability in toxicity assays?
Methodological Answer :
- Nonlinear Regression :
- Fit data to a four-parameter logistic model (IC₅₀/EC₅₀) using GraphPad Prism.
- Outlier Detection :
- Apply Grubbs’ test to exclude anomalous replicates.
- Meta-Analysis :
- Compare results across multiple assays (e.g., Ames test, zebrafish embryotoxicity) using Cohen’s d for effect size .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
